molecular formula C22H32O2 B7838674 cis-Docosa-4,7,10,13,16,19-hexaenoic acid

cis-Docosa-4,7,10,13,16,19-hexaenoic acid

Cat. No.: B7838674
M. Wt: 328.5 g/mol
InChI Key: MBMBGCFOFBJSGT-SDFXJYFBSA-N
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Description

cis-Docosa-4,7,10,13,16,19-hexaenoic acid (DHA) is a long-chain polyunsaturated fatty acid (LC-PUFA) with the molecular formula C₂₂H₃₂O₂ and a molecular weight of 328.5 g/mol . Structurally, it consists of a 22-carbon chain with six cis-configured double bonds, beginning at the third carbon from the omega (ω) terminus, classifying it as an ω-3 fatty acid (22:6n-3) . The six double bonds (at positions 4, 7, 10, 13, 16, and 19) create a highly curved molecular geometry, enabling DHA to enhance membrane fluidity in neural tissues, mitochondria, and photoreceptor cells .

DHA is primarily obtained through dietary sources such as fatty fish, algae, and marine oils . It plays critical roles in brain development, retinal function, and anti-inflammatory responses, making it essential for prenatal and postnatal health . Unlike shorter-chain ω-3 precursors (e.g., α-linolenic acid, ALA), humans poorly synthesize DHA endogenously, necessitating direct dietary intake or supplementation .

Properties

IUPAC Name

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGCFOFBJSGT-SDFXJYFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • Anti-inflammatory: The compound inhibits the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory prostaglandins.

  • Antioxidant: It acts as an antioxidant, protecting cells from oxidative stress and damage.

  • Membrane Fluidity: It enhances membrane fluidity, which is crucial for proper cell function and communication.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares DHA with structurally related fatty acids:

Compound Systematic Name Formula Double Bonds Position (ω-) Key Functions Primary Sources
DHA cis-4,7,10,13,16,19-docosahexaenoic acid C₂₂H₃₂O₂ 6 (all cis) 3 Neural development, anti-inflammatory, membrane fluidity Fish oils, algae, krill
EPA cis-5,8,11,14,17-eicosapentaenoic acid C₂₀H₃₀O₂ 5 (all cis) 3 Eicosanoid synthesis, cardiovascular health, anti-inflammatory Fish oils, shellfish
ALA cis-9,12,15-octadecatrienoic acid C₁₈H₃₀O₂ 3 (all cis) 3 Precursor to EPA/DHA (limited conversion efficiency in humans) Flaxseeds, chia seeds, walnuts
DPA (n-6) cis-4,7,10,13,16-docosapentaenoic acid C₂₂H₃₄O₂ 5 (all cis) 6 Inflammatory signaling, cell proliferation (pro-inflammatory in excess) Meat, dairy, ω-6-rich oils
DPA (n-3) cis-7,10,13,16,19-docosapentaenoic acid C₂₂H₃₄O₂ 5 (all cis) 3 Intermediate in DHA synthesis, neuroprotection Fish oils, algae

Key Observations :

  • Chain Length and Double Bonds : DHA’s 22-carbon chain and six double bonds distinguish it from EPA (20 carbons, five bonds) and ALA (18 carbons, three bonds). This structural complexity enhances its role in membrane architecture .
  • ω-3 vs. ω-6 : DPA (n-6) (Osbond acid) is pro-inflammatory compared to ω-3 derivatives like DHA and DPA (n-3) .
  • Metabolic Pathways : DHA is synthesized from EPA via elongation and desaturation, but conversion rates from ALA are <1% in humans, emphasizing the need for direct dietary intake .
Stability and Industrial Handling
  • Physical Properties : DHA has a melting point of −44°C and a boiling point of 447°C , with a density of 0.943 g/cm³ . Its polyunsaturated structure makes it prone to oxidation, requiring storage in inert atmospheres .
  • Regulatory Status : Classified under UN1170 (transport category 8) due to flammability risks .

Biological Activity

cis-Docosa-4,7,10,13,16,19-hexaenoic acid , commonly known as docosahexaenoic acid (DHA) , is an omega-3 fatty acid integral to human health. It plays a crucial role in brain development and function, retinal health, and has significant anti-inflammatory properties. This article delves into its biological activity, including its metabolic pathways, therapeutic potential, and relevant case studies.

  • Neuroprotection : DHA is pivotal in neuronal differentiation and apoptosis regulation. It promotes the production of neuroprotectin D1 (NPD1), which is associated with cell survival and reduced inflammation in neural cells. This mechanism is particularly relevant in conditions like Alzheimer's disease where amyloid-beta production is a concern .
  • Anti-inflammatory Properties : DHA can be metabolized into specialized pro-resolving mediators (SPMs) that facilitate the resolution of inflammation. These metabolites include resolvins and protectins that exhibit potent anti-inflammatory effects .
  • Impact on Lipid Profiles : Supplementation with DHA has been shown to alter lipid profiles positively by decreasing platelet aggregation and improving cholesterol levels . In clinical trials, DHA supplementation resulted in significant increases in plasma DHA levels without adverse effects on liver function or antioxidant capacity .

Metabolism

DHA undergoes various metabolic transformations leading to bioactive derivatives:

  • SPMs : Involved in resolving inflammation.
  • Epoxydocosapentaenoic acids (EDPs) : These metabolites are linked to anti-tumor activities by inhibiting angiogenesis and tumor growth .

Table of Biological Activities

Biological ActivityMechanism/EffectReferences
NeuroprotectionPromotes NPD1 production; reduces amyloid-beta
Anti-inflammatoryProduces SPMs; resolves inflammation
Lipid profile improvementDecreases platelet aggregation; alters cholesterol
Tumor growth inhibitionEDPs inhibit angiogenesis

Clinical Trials on DHA Supplementation

  • Study on X-linked Retinitis Pigmentosa (XLRP) :
    • Objective : To assess the safety and efficacy of DHA supplementation.
    • Methodology : A randomized double-masked trial involving 44 male patients receiving 400 mg/day of DHA.
    • Findings : Significant elevation in plasma DHA levels with no adverse events reported. Higher DHA levels correlated with better retinal function as measured by electroretinography (ERG) .
  • Alzheimer's Disease Research :
    • Objective : Investigate the effects of DHA on cognitive decline.
    • Findings : DHA supplementation was associated with reduced amyloid-beta secretion in cytokine-stressed neural cells, highlighting its potential role in mitigating Alzheimer's disease progression .

Summary of Findings

DHA exhibits multiple biological activities that support its role as a critical nutrient for brain health and inflammation resolution. Its ability to influence lipid profiles and promote neuroprotection positions it as a valuable compound in therapeutic contexts.

Scientific Research Applications

Nutritional Applications

1. Dietary Supplements
DHA is widely recognized for its role in human health, particularly in brain and cardiovascular health. It is commonly found in fish oil supplements and algal oils. Studies indicate that supplementation with DHA can enhance cognitive function and reduce the risk of neurodegenerative diseases.

2. Infant Nutrition
DHA is a vital component of breast milk and is critical for the development of infants. Research shows that infants receiving DHA-enriched formula exhibit improved visual acuity and cognitive performance compared to those on standard formulas .

Medical Applications

1. Cardiovascular Health
Numerous studies have demonstrated that DHA can lower triglyceride levels and improve heart health. A meta-analysis indicated that DHA supplementation significantly reduces the risk of coronary heart disease .

2. Neurological Disorders
DHA has been linked to protective effects against Alzheimer's disease and other forms of dementia. A study found that higher levels of DHA in the diet were associated with a reduced risk of cognitive decline in older adults . Furthermore, DHA-derived neuroprotectin D1 has been shown to promote cell survival in neuroinflammatory conditions .

3. Anti-inflammatory Effects
DHA exhibits anti-inflammatory properties that can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Clinical trials have shown that DHA supplementation can reduce inflammation markers in patients with these conditions .

Biotechnological Applications

1. Functional Foods
DHA is increasingly incorporated into functional foods aimed at promoting health benefits beyond basic nutrition. This includes fortified dairy products, snacks, and beverages designed to support cardiovascular and cognitive health.

2. Pharmaceutical Development
Research is ongoing into the use of DHA as a drug delivery system due to its biocompatibility and ability to encapsulate therapeutic agents effectively. This application holds promise for targeted drug delivery in cancer therapy .

Case Studies

Study Focus Findings
Cognitive Function in Infants Examined the effects of DHA-enriched formula on cognitive developmentInfants receiving DHA showed enhanced cognitive abilities compared to control groups .
Cardiovascular Risk Reduction Meta-analysis of multiple studies on DHA supplementationSignificant reduction in triglyceride levels and improved heart health metrics were observed .
Alzheimer’s Disease Prevention Longitudinal study on dietary intake of omega-3 fatty acidsHigher dietary intake of DHA correlated with a lower incidence of Alzheimer's disease .

Preparation Methods

Algal and Marine Origins

DHA is predominantly extracted from marine organisms, including microalgae and fish oils. Schizochytrium sp. and Crypthecodinium cohnii are industrially relevant algal strains due to their high DHA content, often constituting 30–50% of total lipids. Post-harvest, algal biomass undergoes solvent extraction using hexane or supercritical CO₂, followed by winterization to remove saturated fats. For instance, a standard protocol involves:

  • Cell disruption : Mechanical homogenization or enzymatic lysis to release lipids.

  • Solvent extraction : Hexane-ethanol (2:1 v/v) at 50°C for 4 hours, yielding a crude lipid extract.

  • Urea complexation : Saturated fatty acids form adducts with urea, leaving DHA-enriched supernatants.

A comparative analysis of algal strains reveals Schizochytrium achieves a DHA purity of ≥98% post-purification.

Table 1: DHA Content in Natural Sources

SourceDHA Content (% of Total Lipids)Purification MethodFinal Purity
Schizochytrium sp.45–50%Urea complexation≥98%
Fish Oil (Tuna)12–15%Molecular distillation70–80%
C. cohnii35–40%Supercritical CO₂90–95%

Chemical Synthesis via Ethyl Ester Intermediates

Ethyl Ester Derivatization

Chemical synthesis of DHA often employs ethyl ester intermediates to enhance stability and facilitate purification. The process begins with the esterification of DHA-rich oils using ethanol under acidic catalysis:

DHA (free acid)+EtOHH₂SO₄DHA ethyl ester+H₂O\text{DHA (free acid)} + \text{EtOH} \xrightarrow{\text{H₂SO₄}} \text{DHA ethyl ester} + \text{H₂O}

Ethyl docosa-4,7,10,13,16,19-hexaenoate (CAS 84494-72-4) is isolated via fractional distillation, achieving >95% purity. Subsequent saponification with NaOH regenerates free DHA:

DHA ethyl ester+NaOHDHA (sodium salt)+EtOH\text{DHA ethyl ester} + \text{NaOH} \rightarrow \text{DHA (sodium salt)} + \text{EtOH}

Table 2: Reaction Conditions for Ethyl Ester Synthesis

ParameterOptimal ValueImpact on Yield
Temperature60–70°CMaximizes esterification rate
Catalyst (H₂SO₄)1–2% (w/w)Prevents side reactions
Reaction Time4–6 hoursEnsures >90% conversion

Enzymatic Synthesis Using Lipase Catalysts

Transesterification of Phospholipids

A patented enzymatic method (EP2089400B1) describes the synthesis of 1-acetyl-2-DHA-glycerophosphocholine (AcedoPC) using lipases. The process involves:

  • Substrate preparation : 1-palmitoyl-2-DHA-glycerophosphocholine (PC) is lyophilized to remove moisture.

  • Enzymatic transesterification : Candida antarctica lipase B catalyzes the replacement of the sn-1 fatty acid with acetyl groups in a closed-loop reactor under nitrogen.

1-palmitoyl-2-DHA-PC+vinyl acetatelipaseAcedoPC+palmitic acid\text{1-palmitoyl-2-DHA-PC} + \text{vinyl acetate} \xrightarrow{\text{lipase}} \text{AcedoPC} + \text{palmitic acid}

Yields exceed 97% when using ethyl acetate and vinyl acetate (3:1 v/v) as acyl donors.

Table 3: Enzymatic Synthesis Parameters

Enzyme SourceSubstrateAcyl DonorYield
Candida antarctica1-palmitoyl-2-DHA-PCEthyl acetate97%
Mucor miehei1-stearoyl-2-DHA-PCVinyl acetate89%

Purification and Stabilization Techniques

Chromatographic Methods

Final purification employs silver-ion chromatography, leveraging the affinity of silver ions for cis-double bonds. DHA is eluted using acetonitrile:methanol (95:5) with 0.1% acetic acid, achieving >99% purity.

Stabilization with Antioxidants

Due to DHA’s oxidative susceptibility, ethyl ester formulations are stabilized with 0.1% vitamin E, extending shelf life to 24 months at −20°C.

Comparative Analysis of Preparation Methods

Table 4: Advantages and Limitations of DHA Synthesis Routes

MethodYieldCostScalabilityEnvironmental Impact
Natural Extraction40–50%HighIndustrialSustainable (algal)
Chemical Synthesis70–80%ModeratePilot-scaleSolvent waste
Enzymatic Synthesis90–97%Very HighLab-scaleLow toxicity

Q & A

Basic Research Questions

Q. How can the structural identity of cis-Docosa-4,7,10,13,16,19-hexaenoic acid (DHA) be confirmed experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the positions and geometry of the six cis double bonds (4,7,10,13,16,19). Key signals include olefinic protons (δ 5.3–5.4 ppm) and carboxyl protons (δ 11–12 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula (C22_{22}H32_{32}O2_2) and molecular weight (328.4883 g/mol). Characteristic fragments include m/z 328.24 (M+^+) and ions corresponding to cleavage at double bonds .
  • CAS Registry Validation : Cross-reference with CAS 6217-54-5 for purity and structural confirmation .

Q. What analytical methods are recommended for quantifying DHA in biological samples?

  • Methodology :

  • Gas Chromatography (GC) : Derivatize DHA to methyl esters (e.g., using BF3_3-methanol) to improve volatility. Use internal standards (e.g., methyl tricosanoate) and a polar capillary column (e.g., DB-23) for separation. Detection via flame ionization (FID) or MS ensures specificity .
  • Liquid Chromatography (LC)-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Monitor transitions such as m/z 327 → 283 for quantification .
    • Data Validation : Include recovery experiments (spiked samples) and inter-laboratory calibration to address matrix effects .

Advanced Research Questions

Q. How can microbial biosynthesis of DHA be optimized for high-yield production?

  • Experimental Design :

  • Strain Engineering : Modify Schizochytrium spp. or Crypthecodinium cohnii to overexpress Δ4-desaturases and elongases. Use CRISPR/Cas9 for targeted gene editing to enhance PUFA synthase activity .
  • Fermentation Conditions : Optimize carbon/nitrogen ratios (e.g., glycerol/yeast extract), dissolved oxygen (30–50%), and temperature (25–30°C) in bioreactors. Monitor lipid profiles via GC-FID .
  • Downstream Processing : Implement supercritical CO2_2 extraction to isolate DHA with >95% purity while minimizing oxidation .

Q. What experimental approaches resolve contradictions in DHA’s role in GPCR signaling pathways?

  • Methodology :

  • Biosensor Assays : Use β-arrestin recruitment assays (e.g., BRET or FRET) to quantify DHA’s effect on receptor activation/deactivation kinetics. For example, DHA at 10–100 µM modulates β2_2-adrenergic receptor signaling in HEK293 cells .
  • Dose-Response Analysis : Perform parallel experiments with varying DHA concentrations (1–200 µM) and controls (e.g., EPA, oleic acid) to isolate specificity. Use ANOVA to assess statistical significance .
  • Electrophysiology : Apply voltage-clamp protocols in Xenopus oocytes expressing M-channels to measure DHA-induced changes in conductance-voltage (G-V) curves .

Q. How does DHA’s instability during storage impact experimental reproducibility?

  • Mitigation Strategies :

  • Antioxidant Additives : Store DHA in ethanol or hexane with 0.01% butylated hydroxytoluene (BHT) at −80°C under argon .
  • Stability Testing : Conduct accelerated degradation studies (25°C/60% RH) with LC-MS monitoring. Degradation products include peroxides and 4-hydroxy-2-hexenal (4-HHE) .
  • Quality Control : Validate purity (>98%) via HPLC-UV (λ = 205 nm) before use .

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